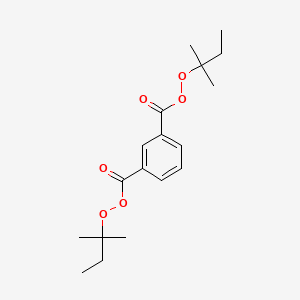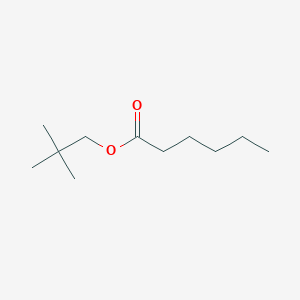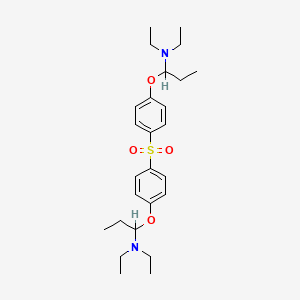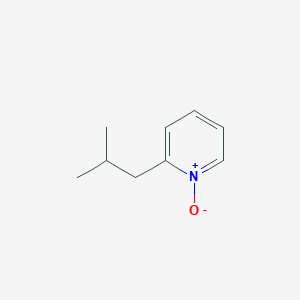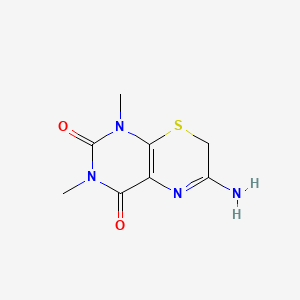
3-Bromo-4,4-dimethoxy-2-methylbut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4,4-dimethoxy-2-methylbut-1-ene is an organic compound with the molecular formula C7H13BrO2. It is a brominated alkene with two methoxy groups and a methyl group attached to the butene backbone. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,4-dimethoxy-2-methylbut-1-ene can be achieved through several routes. One common method involves the bromination of 4,4-dimethoxy-2-methylbut-1-ene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4,4-dimethoxy-2-methylbut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 4,4-dimethoxy-2-methylbut-1-ene derivatives.
Elimination: Formation of 4,4-dimethoxy-2-methylbutadiene.
Oxidation: Formation of 4,4-dimethoxy-2-methylbutanal or 4,4-dimethoxy-2-methylbutanoic acid.
Aplicaciones Científicas De Investigación
3-Bromo-4,4-dimethoxy-2-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4,4-dimethoxy-2-methylbut-1-ene involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The methoxy groups can participate in electron-donating effects, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-methylbut-1-ene: Similar structure but lacks the methoxy groups.
4-Bromo-3-methylbut-1-ene: Similar structure but with different substitution patterns.
1-Bromo-3-methyl-2-butene: Similar structure but with different positioning of the bromine atom.
Uniqueness
3-Bromo-4,4-dimethoxy-2-methylbut-1-ene is unique due to the presence of two methoxy groups, which can significantly alter its chemical properties and reactivity compared to other brominated alkenes. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
64545-01-3 |
|---|---|
Fórmula molecular |
C7H13BrO2 |
Peso molecular |
209.08 g/mol |
Nombre IUPAC |
3-bromo-4,4-dimethoxy-2-methylbut-1-ene |
InChI |
InChI=1S/C7H13BrO2/c1-5(2)6(8)7(9-3)10-4/h6-7H,1H2,2-4H3 |
Clave InChI |
YIJKAFLBFJLEEH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(C(OC)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



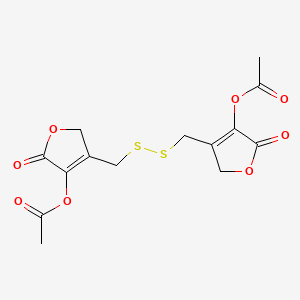
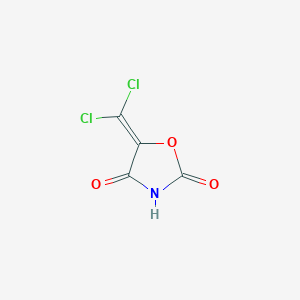
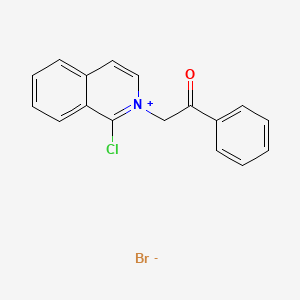

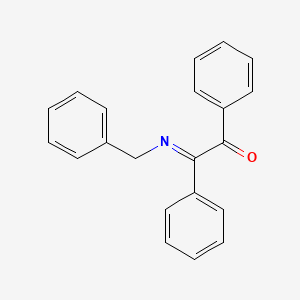
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
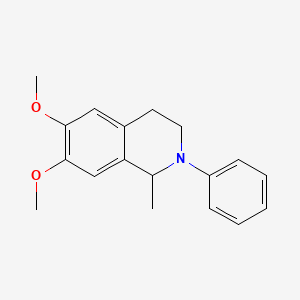
![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
